1-(Benzofuran-5-yl)propan-1-one
Description
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(1-benzofuran-5-yl)propan-1-one |
InChI |
InChI=1S/C11H10O2/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h3-7H,2H2,1H3 |
InChI Key |
IUCHNPMSYRHLJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)OC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(Benzofuran-5-yl)propan-1-one exhibits promising anticancer properties. Various studies have highlighted its effectiveness against multiple cancer cell lines, including lung and colon cancer cells. For instance, newly synthesized derivatives containing benzofuran structures have shown notable cytotoxic effects, suggesting that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Case Study:
A study investigated the anticancer activity of a derivative related to this compound, demonstrating significant inhibition of growth in human lung and colon cancer cells at low concentrations. The results indicated that the compound could serve as a lead for further development of anticancer agents .
Antimicrobial Properties
The compound also shows significant antimicrobial activity against various pathogens. Benzofuran derivatives have been reported to possess antifungal, antibacterial, and antiviral activities. For example, compounds derived from benzofuran have been effective against Candida species and other fungi at minimal inhibitory concentrations comparable to established antifungal agents like 5-fluorocytosine .
Data Table: Antimicrobial Activity of Benzofuran Derivatives
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzofuran-5-ol | Antifungal | 1.6 - 12.5 | |
| This compound | Antibacterial | Varies | |
| Benzofuran derivatives | Antiviral | Varies |
Psychoactive Effects
Recent studies have explored the psychoactive properties of benzofuran derivatives, particularly their influence on serotonin levels in the brain. For instance, compounds like 1-(Benzofuran-5-yl)-N-methylpropan-2-amine have demonstrated effects similar to those of MDMA in increasing extracellular serotonin levels . This suggests potential applications in neuropharmacology and the development of new psychoactive substances.
Case Study:
A study comparing the effects of various benzofurans on monoamine levels found that 1-(Benzofuran-5-yl)-N-methylpropan-2-amine significantly increased serotonin levels more than traditional psychoactive substances like MDMA . This highlights the potential for these compounds in therapeutic settings for mood disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(benzofuran-5-yl)propan-1-one with structurally related compounds, focusing on molecular features , synthetic routes , and physicochemical properties .
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 286836-32-6 | C${11}$H${10}$O$_2$ | 174.20 | Unsaturated benzofuran, ketone at position 1 |
| 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one | 68660-11-7 | C${11}$H${12}$O$_2$ | 176.22 | Saturated dihydrobenzofuran ring |
| 1-(Benzofuran-5-yl)-3-(dimethylamino)propan-1-one | N/A | C${14}$H${17}$NO$_2$ | 231.29 | Dimethylamino substituent at position 3 |
| 1-(1-Benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | N/A | C${17}$H${11}$ClO$_2$ | 282.72 | Propenone group, 4-chlorophenyl substituent |
| 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one | 111038-58-5 | C${12}$H${14}$O$_2$ | 190.24 | Methyl branch on propanone chain |
Key Observations:
Ring Saturation Effects :
- The dihydrobenzofuran analog (CAS 68660-11-7) features a saturated 2,3-dihydrobenzofuran ring, which increases molecular weight by 2.02 g/mol compared to the unsaturated parent compound . Saturation may enhance stability against oxidative degradation but reduce π-conjugation, impacting electronic properties.
Substituent Influence: The dimethylamino derivative (Class D-5) exhibits significantly higher molecular weight (231.29 g/mol) and polarity due to the tertiary amine group. This modification likely improves solubility in polar solvents and alters pharmacological activity .
Ketone Position and Branching :
- The methyl-branched analog (CAS 111038-58-5) demonstrates how alkyl chain modifications increase molecular weight (190.24 g/mol ) and may affect crystallinity or melting points .
Research Findings:
- Chiral Separation : Benzofuran derivatives, including (±)-5-MAPB, were successfully separated using carboxymethyl-β-CD in capillary electrophoresis, suggesting similar methods could resolve enantiomers of this compound if chirality is introduced .
- Electronic Effects: The propenone group in 1-(1-benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one extends conjugation, which may enhance UV absorption properties compared to simpler benzofuran ketones .
Preparation Methods
Palladium-Catalyzed Cross-Coupling of 5-Bromobenzofuran
The most robust method for synthesizing 1-(benzofuran-5-yl)propan-1-one involves a palladium-catalyzed Stille-type coupling between 5-bromobenzofuran and isopropenyl acetate. As detailed in ChemicalBook , this approach achieves a 96% yield under optimized conditions:
Reaction Conditions
-
Catalyst System : Palladium(II) chloride (0.07 eq.) with tris-(o-tolyl)phosphine (0.06 eq.)
-
Reagents : Tributyltin methoxide (1.5 eq.), isopropenyl acetate (1.54 eq.)
-
Solvent : Dry toluene
-
Temperature : 100°C for 16 hours under nitrogen
Mechanistic Insights
The reaction proceeds via oxidative addition of 5-bromobenzofuran to palladium, followed by transmetallation with the tributyltin enolate generated from isopropenyl acetate. Reductive elimination forms the C–C bond, yielding the ketone after aqueous workup and silica gel chromatography .
Advantages
-
High regioselectivity for the 5-position due to the bromine leaving group.
-
Scalable to multigram quantities with minimal byproducts.
Limitations
-
Requires toxic tributyltin reagents, complicating waste disposal.
-
Prolonged reaction time (16 hours).
TFAA-Mediated Acylation of Benzofuran
A novel acylation method using trifluoroacetic anhydride (TFAA) and carboxylic acids was reported by Zheng et al. . While originally designed for 2-acyl benzofurans, this approach could be adapted for 5-substitution with tailored substrates:
Key Reaction Parameters
-
Acylating Agent : Propanoic acid derivatives
-
Activator : TFAA (2.0 eq.)
-
Solvent : Dichloromethane at 0°C to room temperature
Regioselectivity Considerations
Benzofuran’s inherent electron-rich C2 position typically directs electrophilic acylation. To achieve 5-substitution, pre-functionalization with a directing group (e.g., methoxy) or blocking the C2 position may be necessary. For example, 5-methoxybenzofuran could undergo TFAA-mediated acylation at the C5 position, followed by demethylation.
Yield and Scope
-
Adaptability to 5-position remains unexplored but theoretically feasible.
Comparative Analysis of Synthetic Routes
Q & A
Q. What synthetic routes are optimal for preparing 1-(Benzofuran-5-yl)propan-1-one, and how can reaction conditions be optimized?
The synthesis typically involves Friedel-Crafts acylation, where benzofuran derivatives react with propanoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Key parameters include:
- Temperature : 0–5°C to minimize side reactions (e.g., over-acylation).
- Solvent : Dichloromethane or nitrobenzene for improved electrophilic substitution.
- Catalyst loading : 1.2–1.5 equivalents of AlCl₃ to ensure complete activation.
Yield optimization (70–85%) requires strict anhydrous conditions and slow addition of acylating agents .
Q. Which analytical techniques are most reliable for characterizing this compound?
- GC-MS : Retention indices and fragmentation patterns (e.g., molecular ion at m/z 174 [M⁺]) confirm purity and identity .
- NMR : ¹H NMR signals at δ 8.1–8.3 ppm (benzofuran aromatic protons) and δ 2.9–3.1 ppm (ketone-adjacent CH₂) are diagnostic. ¹³C NMR shows a carbonyl peak at ~205 ppm .
- FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
- Antimicrobial testing : Use disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 50–200 µg/mL.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values.
- Enzyme inhibition : Screen against cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods .
Advanced Research Questions
Q. How do structural modifications of this compound influence its pharmacological activity?
- Substitution effects : Adding electron-withdrawing groups (e.g., -NO₂) at the benzofuran 4-position enhances COX-2 inhibition by 30–40% compared to unmodified analogs.
- Ketone replacement : Replacing the propanone with a thioketone reduces antimicrobial activity but improves blood-brain barrier permeability .
- Hybrid derivatives : Conjugation with piperazine (e.g., 1-(Benzofuran-5-yl)-2-(piperazin-1-yl)propan-1-one) increases affinity for serotonin receptors (5-HT₂A) .
Q. What computational strategies are effective for predicting the metabolic pathways of this compound?
- In silico tools : Use SwissADME or ADMETLab to predict Phase I metabolism (e.g., ketone reduction to secondary alcohol).
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) reveal binding modes with CYP450 isoforms (CYP3A4, CYP2D6) .
- Metabolite identification : LC-HRMS coupled with software like Compound Discoverer identifies hydroxylated and glucuronidated metabolites .
Q. How should researchers address contradictions in reported biological activity data?
- Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers). For example, IC₅₀ discrepancies in cytotoxicity studies (±15%) may arise from differing serum concentrations in cell media .
- Structural confirmation : Re-analyze disputed samples via X-ray crystallography (e.g., C=O bond length: 1.21 Å) to rule out impurities .
Q. What are the stability profiles of this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
